molecular formula C14H9ClO2 B13818418 2-Chlorodibenz(b,e)oxepin-11(6H)-one CAS No. 23560-69-2

2-Chlorodibenz(b,e)oxepin-11(6H)-one

Cat. No.: B13818418
CAS No.: 23560-69-2
M. Wt: 244.67 g/mol
InChI Key: KIEQOHOJVVIDNO-UHFFFAOYSA-N
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Description

2-Chlorodibenz(b,e)oxepin-11(6H)-one is a chemical compound known for its unique structure and properties It belongs to the class of dibenzoxepins, which are characterized by a tricyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorodibenz(b,e)oxepin-11(6H)-one typically involves the chlorination of dibenzoxepin derivatives. One common method includes the reaction of dibenzoxepin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chlorodibenz(b,e)oxepin-11(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as hydroxylated or carboxylated products.

    Reduction: Reduced forms of the compound, often with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chlorodibenz(b,e)oxepin-11(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorodibenz(b,e)oxepin-11(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

2-Chlorodibenz(b,e)oxepin-11(6H)-one can be compared with other dibenzoxepin derivatives, such as:

    Dibenz(b,e)oxepin-11(6H)-one: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-Bromodibenz(b,e)oxepin-11(6H)-one: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.

    2-Fluorodibenz(b,e)oxepin-11(6H)-one: The presence of a fluorine atom affects the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

23560-69-2

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-6H-benzo[c][1]benzoxepin-11-one

InChI

InChI=1S/C14H9ClO2/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7H,8H2

InChI Key

KIEQOHOJVVIDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)Cl

Origin of Product

United States

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